molecular formula C21H25N7OS B6469413 6-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640956-00-7

6-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6469413
CAS No.: 2640956-00-7
M. Wt: 423.5 g/mol
InChI Key: YDECLQFKJAKQLX-UHFFFAOYSA-N
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Description

The compound “6-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a piperazine ring, and a purine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and purine rings are aromatic, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the various functional groups and rings .

Mechanism of Action

Target of Action

Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These receptors play crucial roles in the nervous system, affecting mood, sleep, and cognition.

Mode of Action

Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in neurotransmitter levels in the brain, which can affect various physiological processes.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation by examining molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

Similar compounds have shown significant activity against certain bacteria, such as bacillus subtilis and staphylococcus aureus . Additionally, they have been used as antipsychotic drug substances , suggesting they may have effects on neuronal cells and potentially influence behavior.

Future Directions

Future research could involve further studying this compound’s biological activity, optimizing its synthesis, and investigating its potential uses in medicinal chemistry .

Properties

IUPAC Name

4-ethyl-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7OS/c1-3-15-5-4-6-16-17(15)25-21(30-16)27-9-7-26(8-10-27)19-18-20(23-13-22-19)28(14-24-18)11-12-29-2/h4-6,13-14H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDECLQFKJAKQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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